Cas no 148683-13-0 ((R)-3,3,3-Trifluoropropane-1,2-diol)

(R)-3,3,3-Trifluoropropane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- (R)-3,3,3-Trifluoropropane-1,2-diol
- 148683-13-0
- (2R)-(+)-3,3,3-Trifluoro-1,2-propanediol
- AT11767
- CS-0357448
- (2R)-3,3,3-TRIFLUOROPROPANE-1,2-DIOL
- SCHEMBL3284623
- MFCD16622004
- (R)-3,3,3-Trifluoro-1,2-propanediol
- 825-947-4
- 1,2-Propanediol, 3,3,3-trifluoro-, (2R)-
-
- MDL: MFCD16622004
- Inchi: InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2/t2-/m1/s1
- InChI Key: QMASYWGIMXQPEJ-UWTATZPHSA-N
Computed Properties
- Exact Mass: 130.02416388g/mol
- Monoisotopic Mass: 130.02416388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 69.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 40.5Ų
(R)-3,3,3-Trifluoropropane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB279077-1 g |
(R)-3,3,3-Trifluoro-1,2-propanediol, 96%; . |
148683-13-0 | 96% | 1g |
€488.50 | 2023-05-20 | |
TRC | T898025-25mg |
(R)-3,3,3-Trifluoropropane-1,2-diol |
148683-13-0 | 25mg |
$ 135.00 | 2022-06-02 | ||
Apollo Scientific | PC450246-250mg |
(R)-3,3,3-Trifluoropropane-1,2-diol |
148683-13-0 | 250mg |
£363.00 | 2025-02-21 | ||
abcr | AB279077-250 mg |
(R)-3,3,3-Trifluoro-1,2-propanediol, 96%; . |
148683-13-0 | 96% | 250mg |
€144.50 | 2023-05-20 | |
abcr | AB279077-250mg |
(R)-3,3,3-Trifluoro-1,2-propanediol, 96%; . |
148683-13-0 | 96% | 250mg |
€144.50 | 2025-02-21 | |
eNovation Chemicals LLC | Y1262895-250mg |
1,2-Propanediol, 3,3,3-trifluoro-, (2R)- |
148683-13-0 | 95% | 250mg |
$845 | 2025-02-20 | |
1PlusChem | 1P001LKE-100mg |
1,2-Propanediol, 3,3,3-trifluoro-, (2R)- |
148683-13-0 | 95% | 100mg |
$255.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1262895-250mg |
1,2-Propanediol, 3,3,3-trifluoro-, (2R)- |
148683-13-0 | 95% | 250mg |
$845 | 2025-02-28 | |
eNovation Chemicals LLC | Y1262895-50mg |
1,2-Propanediol, 3,3,3-trifluoro-, (2R)- |
148683-13-0 | 95% | 50mg |
$405 | 2025-02-28 | |
TRC | T898025-5mg |
(R)-3,3,3-Trifluoropropane-1,2-diol |
148683-13-0 | 5mg |
$ 65.00 | 2022-06-02 |
(R)-3,3,3-Trifluoropropane-1,2-diol Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on (R)-3,3,3-Trifluoropropane-1,2-diol
Comprehensive Overview of (R)-3,3,3-Trifluoropropane-1,2-diol (CAS No. 148683-13-0): Properties, Applications, and Industry Insights
(R)-3,3,3-Trifluoropropane-1,2-diol (CAS No. 148683-13-0) is a chiral fluorinated diol compound with significant relevance in pharmaceutical, agrochemical, and specialty chemical industries. Its unique stereochemical configuration and fluorine substitution impart exceptional properties, making it a sought-after intermediate for advanced synthesis. This article delves into its molecular characteristics, synthetic routes, and cutting-edge applications while addressing trending topics like sustainable fluorination and chiral building blocks in drug discovery.
The (R)-enantiomer of this compound exhibits distinct hydrogen-bonding capacity and metabolic stability, attributes highly valued in modern medicinal chemistry. Researchers frequently search for "fluorinated diols solubility" or "chiral trifluoromethyl derivatives," reflecting industry demand for compounds that enhance drug bioavailability. With fluorine atoms contributing to lipophilicity modulation, this diol serves as a key component in designing protease inhibitors and kinase-targeting therapeutics.
Recent advancements in asymmetric synthesis have optimized production of CAS No. 148683-13-0, addressing queries about "cost-effective chiral synthesis." Catalytic methods employing organocatalysts or biocatalysis now achieve >99% enantiomeric excess, a hot topic in green chemistry forums. The compound's thermal stability (decomposition >200°C) also makes it suitable for high-temperature polymer applications, answering searches for "heat-resistant fluoropolymers precursors."
In material science, the trifluoromethyl group enables surface energy reduction, sparking interest for "anti-fogging coatings formulations" and "low-dielectric materials." Patent analyses reveal growing use in OLED electron-transport layers, where its dipolar character enhances device efficiency. These applications align with booming interest in "fluorinated nanomaterials" and "flexible electronics additives" across academic literature.
Environmental considerations drive innovation in handling (R)-3,3,3-Trifluoropropane-1,2-diol. Recent studies address "fluorochemical biodegradation pathways," with computational models predicting environmental persistence parameters. Regulatory-compliant waste treatment protocols for fluorinated intermediates now feature prominently in safety datasheets, responding to industry needs for "REACH-compliant fluorinated compounds."
The compound's viscosity-temperature profile (η=25 cP at 20°C) and hygroscopic nature necessitate specialized storage solutions—a practical concern reflected in searches for "moisture-sensitive chemicals handling." Analytical methods like chiral HPLC separation and 19F-NMR quantification remain critical for quality control, as evidenced by publications on "fluorine-specific detection techniques."
Emerging applications in PET radiotracer synthesis capitalize on the 3,3,3-trifluoropropyl moiety's blood-brain barrier permeability. This intersects with rising interest in "CNS drug fluorinated scaffolds" and "neuroimaging probes." The diol's bifunctional reactivity allows simultaneous derivatization at both hydroxyl groups, enabling dendrimer construction—a technique gaining traction in "targeted drug delivery systems" research.
Market analyses project compound growth in Asia-Pacific pharmaceutical hubs, correlating with increased searches for "fluorine-containing API suppliers." Technical white papers emphasize scale-up challenges in continuous flow processing of such chiral fluorinated compounds, addressing manufacturer concerns about "batch-to-batch consistency." These developments position CAS No. 148683-13-0 as a strategic material in the high-value fine chemicals sector.
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